N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide is 443.16789104 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
The compound has been studied in the context of synthesizing novel derivatives with potential anti-inflammatory activity. A study by Sunder and Maleraju (2013) focused on the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were assayed for anti-inflammatory activity, with several showing significant effects (Sunder & Maleraju, 2013).
Comparative Metabolism and Toxicology
Another line of research involves comparative metabolism studies of related compounds, including chloroacetamide herbicides, in human and rat liver microsomes. These studies aim to understand the metabolic pathways that contribute to the toxicity and carcinogenicity of these compounds, providing insight into the safety and environmental impact of similar chemical structures (Coleman et al., 2000).
Antimicrobial Activities
Research on derivatives of related structures has demonstrated potential antimicrobial activities. For example, novel thienopyrimidine linked rhodanine derivatives were synthesized and showed significant antibacterial potency against various bacterial strains. This suggests that derivatives of N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide may also possess valuable antimicrobial properties (Kerru et al., 2019).
Antioxidant and Anti-inflammatory Properties
Compounds related to the structure of interest have been explored for their antioxidant and/or anti-inflammatory properties. A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and showed good antioxidant activity in various assays. This highlights the potential for N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide derivatives to serve as antioxidant and anti-inflammatory agents (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-3-26-22(29)20(15-21(28)25-17-9-11-18(12-10-17)30-4-2)27(23(26)31)14-13-16-7-5-6-8-19(16)24/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFWQFRQBFRZDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCC2=CC=CC=C2F)CC(=O)NC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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